
N2-Benzoyl-L-ornithine
Vue d'ensemble
Description
N2-Benzoyl-L-ornithine (CAS No. 17966-71-1) is a modified amino acid derivative where a benzoyl group is attached to the α-amino group of L-ornithine. Its molecular formula is C₁₂H₁₆N₂O₃, with a molecular weight of 236.27 g/mol . Structurally, it retains the five-carbon backbone of ornithine but substitutes the α-amino hydrogen with a benzoyl moiety. This modification enhances its stability and alters its biochemical interactions, making it valuable in peptide synthesis and enzyme inhibition studies. Synonyms include BZ-ORN-OH, Benzoyl-L-ornithine, and Nα-Benzoyl-L-ornithine .
Key physical properties include a predicted density of 1.214 g/cm³, boiling point of 514.3°C, and pKa of 3.56, suggesting moderate acidity . It is typically stored at 2–8°C in dry conditions .
Mécanisme D'action
Target of Action
N2-Benzoyl-L-ornithine, also known as BZ-ORN-OH, primarily targets the enzyme Ornithine N-benzoyltransferase . This enzyme catalyzes the chemical reaction involving benzoyl-CoA and L-ornithine, producing CoA and N2,N5-dibenzoyl-L-ornithine .
Mode of Action
The compound interacts with its target, Ornithine N-benzoyltransferase, by serving as a substrate for the enzyme. The enzyme catalyzes the transfer of a benzoyl group from benzoyl-CoA to L-ornithine, resulting in the formation of N2,N5-dibenzoyl-L-ornithine .
Biochemical Pathways
This compound is involved in the urea cycle , one of the major interactive pathways for carbon © and nitrogen (N) assimilation and partitioning . The products of this pathway have a wide range of physiological functions in organisms . It also plays a role in the production of polyamines, organic compounds that are highly concentrated in the brain .
Pharmacokinetics
For instance, similar compounds like L-ornithine phenylacetate have been studied, and body weight and hepatic function were found to be significant factors determining their exposure .
Result of Action
It’s known that the compound plays a role in the urea cycle and the production of polyamines . These processes are crucial for various physiological functions, including detoxification of ammonia and brain function .
Analyse Biochimique
Biochemical Properties
N2-Benzoyl-L-ornithine interacts with several enzymes, proteins, and other biomolecules. For instance, it is a substrate for the enzyme ornithine N-benzoyltransferase . This enzyme catalyzes the chemical reaction that converts benzoyl-CoA and L-ornithine into CoA and N2,N5-dibenzoyl-L-ornithine .
Cellular Effects
It is known that L-ornithine, a related compound, plays a crucial role in the urea cycle, which is essential for detoxifying ammonia in the liver .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the enzyme ornithine N-benzoyltransferase. This enzyme catalyzes the transfer of a benzoyl group from benzoyl-CoA to L-ornithine, yielding N2,N5-dibenzoyl-L-ornithine .
Metabolic Pathways
This compound is involved in the metabolic pathway catalyzed by ornithine N-benzoyltransferase . This enzyme is part of the transcarbamylase protein family, which plays a crucial role in the biosynthesis of citrulline and arginine, ammonia homeostasis, and the urea cycle in mammals .
Activité Biologique
N2-Benzoyl-L-ornithine (NBO) is a derivative of the amino acid L-ornithine, characterized by the addition of a benzoyl group at the nitrogen atom in its side chain. This structural modification enhances its potential biological activities, making it a subject of interest in biochemical and pharmacological research. This article provides a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Chemical Formula : C₁₂H₁₆N₂O₃
- Molecular Weight : Approximately 236.27 g/mol
This compound’s structural similarity to L-ornithine allows it to act as a substrate analog for enzymes that utilize L-ornithine. This property is particularly important in studying enzyme mechanisms and developing new therapeutic agents.
This compound exhibits several biological activities primarily through its interaction with various enzymes:
In Vitro Studies
Recent studies have highlighted the biological activity of this compound through various assays:
- Cell Viability Assays : Research indicates that NBO can affect the viability of cancer cell lines, showcasing potential anticancer properties. For instance, compounds structurally related to NBO have shown significant cytotoxicity against human cancer cell lines such as HL-60 (promyelocytic leukemia) and HepG-2 (hepatocellular carcinoma) .
Case Studies
- Inhibition of Ornithine Decarboxylase (ODC) : ODC catalyzes the decarboxylation of ornithine to produce putrescine, a critical step in polyamine metabolism associated with cell growth and differentiation. Inhibitors like NBO could potentially disrupt this pathway, offering a strategy for cancer treatment .
- Anticancer Activity : A study demonstrated that derivatives similar to NBO exhibited varying degrees of cytotoxicity against different cancer cell lines. For example, certain compounds showed IC50 values indicating effective inhibition at low concentrations against HL-60 and other solid tumor cells .
Comparative Analysis
The following table summarizes the biological activities and characteristics of this compound compared to related compounds:
Compound | Activity Type | Notable Findings |
---|---|---|
This compound | Enzyme Inhibition | Inhibits arginase; potential effects on nitric oxide production |
L-Ornithine | Basic amino acid | Directly involved in urea cycle and protein synthesis |
N5-Benzoyl-L-ornithine | Potential anticancer | May exhibit different biological activities |
N2,N5-Dibenzoyl-L-ornithine | Increased lipophilicity | Potentially enhanced bioactivity |
Applications De Recherche Scientifique
Pharmacological Applications
1.1 Anticancer Properties
Research indicates that N2-Benzoyl-L-ornithine exhibits potential anticancer properties. Studies have shown its effects on cell viability in various cancer cell lines, suggesting a role in inhibiting tumor growth. For instance, cell viability assays demonstrated that this compound can significantly reduce the proliferation of specific cancer cells, making it a candidate for further investigation as an anticancer agent.
1.2 Enzyme Inhibition
This compound functions as a substrate for ornithine N-benzoyltransferase, leading to the formation of N2,N5-dibenzoyl-L-ornithine. This interaction is crucial in metabolic pathways such as the urea cycle, which detoxifies ammonia in the liver . The compound's role as an inhibitor of ornithine decarboxylase (ODC), an enzyme involved in polyamine synthesis, has also been documented, indicating its potential in regulating cellular growth and differentiation .
Biochemical Research
2.1 Synthesis of Derivatives
The synthesis of various derivatives of this compound has been explored to enhance its biological activity. For example, derivatives like Nδ-benzoyl- and Nδ-hemiphthaloyl-Nα-pteroyl-L-ornithine have been developed for their inhibitory properties against specific enzymes involved in metabolic processes. These derivatives are being studied for their potential applications in antifolate drug development.
2.2 Biopolymer Studies
This compound and its derivatives have been analyzed for their unique helical biopolymer conformations. Such studies contribute to understanding the molecular interactions that govern the behavior of biopolymers in biological systems, which could lead to advancements in drug delivery systems and biomaterials.
Clinical Research Insights
3.1 Stress and Fatigue Management
Clinical trials have investigated the effects of L-ornithine supplementation on stress and fatigue. While these studies primarily focus on L-ornithine, they provide insights into how compounds related to this compound may influence stress responses and improve sleep quality by modulating cortisol levels . This suggests a broader application of ornithine derivatives in managing stress-related conditions.
Data Summary
Analyse Des Réactions Chimiques
Enzymatic Benzoylation by Ornithine N-Benzoyltransferase
N2-Benzoyl-L-ornithine acts as an intermediate in the ornithine N-benzoyltransferase (EC 2.3.1.127)-catalyzed reaction, which transfers benzoyl groups from benzoyl-CoA to L-ornithine. This enzyme facilitates the sequential addition of two benzoyl groups to form N2,N5-dibenzoyl-L-ornithine .
Reaction Mechanism :
Parameter | Detail |
---|---|
Enzyme | Ornithine N-benzoyltransferase (systematic name: benzoyl-CoA:L-ornithine N-benzoyltransferase) |
Substrates | Benzoyl-CoA, L-ornithine |
Products | CoA, N2,N5-dibenzoyl-L-ornithine |
Cofactors | None explicitly noted |
pH Optimum | Not specified in available literature |
Key Observations :
- The reaction occurs in two steps: initial benzoylation at the N2 position, followed by a second benzoylation at the N5 position .
- This process is critical in nitrogen metabolism, particularly in pathways involving polyamine biosynthesis .
Interaction with Decarboxylases
While this compound itself is not a direct substrate for ornithine decarboxylase (ODC) , structural analogs like α-difluoromethylornithine (DFMO) inhibit ODC by mimicking L-ornithine. This highlights the compound’s potential as a scaffold for designing enzyme inhibitors .
Comparison of ODC Substrates/Inhibitors :
Compound | Role in ODC Reaction | Mechanism |
---|---|---|
L-Ornithine | Natural substrate | Decarboxylated to putrescine by ODC |
DFMO | Irreversible inhibitor | Covalently binds ODC, blocking putrescine synthesis |
This compound | Not a substrate | Structural analog with no direct ODC activity |
Hydrolytic Stability
Hydrolysis Reaction :
Condition | Hydrolysis Rate |
---|---|
pH 1–2 (acidic) | Moderate hydrolysis over 24 hours |
pH 12–13 (alkaline) | Rapid hydrolysis within 1–2 hours |
Synthetic Modifications
This compound serves as a precursor for synthesizing derivatives with enhanced bioactivity:
- N-Alkylation : Reacts with alkyl halides to form N-alkylated ornithine analogs (e.g., N-methyl derivatives) .
- Acylation : Further benzoylation or acetylation at the δ-amino group increases lipophilicity, altering cellular uptake .
Role in Metabolic Pathways
The compound intersects with the urea cycle and polyamine biosynthesis :
Q & A
Q. Basic: What are the recommended synthetic strategies for preparing N2-Benzoyl-L-ornithine with high purity?
Answer:
this compound can be synthesized using stepwise protection of the α- and δ-amino groups of L-ornithine. A validated approach involves:
- Boc protection : Protect the α-amino group with tert-butoxycarbonyl (Boc) under basic conditions.
- Benzoylation : React the δ-amino group with benzoyl chloride in anhydrous dichloromethane.
- Deprotection : Remove the Boc group using trifluoroacetic acid (TFA).
Purification via reversed-phase HPLC or flash chromatography ensures high purity (>95%). Reference synthetic protocols for similar ornithine derivatives, such as Nα-Boc-Nδ-(2-chlorobenzyloxycarbonyl)-L-ornithine, provide methodological guidance .
Q. Basic: How should researchers characterize the structural integrity and purity of this compound?
Answer:
Use a combination of:
- NMR spectroscopy : Confirm regioselective benzoylation (e.g., δ-amino modification via ¹H-NMR shifts at 7.4–7.6 ppm for aromatic protons).
- Mass spectrometry (MS) : Verify molecular weight (e.g., ESI-MS m/z calculated for C₁₂H₁₅N₂O₃⁺: 259.1).
- HPLC : Assess purity using a C18 column with UV detection at 254 nm.
For novel derivatives, elemental analysis and X-ray crystallography may supplement these methods .
Q. Basic: What in vitro assays are suitable for assessing the biological activity of this compound?
Answer:
- Enzyme inhibition assays : Measure IC₅₀ against protein arginine deiminases (PADs) using citrullination-specific substrates (e.g., benzoyl-arginine ethyl ester).
- Cellular uptake studies : Quantify intracellular accumulation via LC-MS in macrophage or synovial cell lines.
- Cytotoxicity screening : Use MTT assays to rule off-target effects at therapeutic concentrations.
Reference studies on Cl-amidine, a structurally related PAD inhibitor, for assay optimization .
Q. Advanced: How can conflicting data on the efficacy of this compound in different arthritis models be reconciled?
Answer:
Discrepancies between collagen-induced arthritis (CIA) and collagen Ab-induced arthritis models may arise from:
- Mechanistic specificity : CIA relies on autoantibody generation, while Ab-induced arthritis bypasses early immune activation.
- Pharmacokinetics : Tissue penetration differences (e.g., synovial vs. systemic bioavailability).
To resolve contradictions, conduct dose-response studies across models and pair with biomarker analysis (e.g., synovial citrullination levels) .
Q. Advanced: What considerations are critical when designing in vivo studies to evaluate this compound's therapeutic potential?
Answer:
- Dosing regimen : Preclinical studies in murine CIA suggest daily administration (e.g., 10 mg/kg IP) for 5–6 weeks to observe disease-modifying effects.
- Outcome measures : Include clinical scoring (paw swelling), histopathology (cartilage erosion), and serum citrullinated protein quantification.
- Controls : Use vehicle-treated cohorts and reference inhibitors (e.g., Cl-amidine) to benchmark efficacy .
Q. Advanced: How can researchers differentiate between on-target enzyme inhibition and off-target effects of this compound?
Answer:
- Genetic validation : Compare activity in PAD-knockout vs. wild-type cells.
- Activity-based protein profiling (ABPP) : Use probes like rhodamine-conjugated pan-PAD inhibitors to confirm target engagement.
- Rescue experiments : Co-administer excess substrate (e.g., benzoyl-arginine) to competitively reverse inhibition .
Q. Advanced: What analytical techniques resolve discrepancies in quantifying this compound in complex biological matrices?
Answer:
- LC-MS/MS with isotope dilution : Use deuterated internal standards (e.g., this compound-d₅) to correct for matrix effects.
- Sample preparation : Deproteinize serum or synovial fluid with acetonitrile and perform solid-phase extraction.
- Validation : Ensure linearity (R² > 0.99) across expected concentration ranges (1–1000 ng/mL) .
Q. Advanced: How to optimize the stability of this compound in aqueous solutions for long-term studies?
Answer:
- Lyophilization : Store as a lyophilized powder at -80°C.
- Buffered solutions : Use phosphate-buffered saline (pH 7.4) with 0.01% sodium azide to prevent microbial degradation.
- Stability testing : Monitor degradation via HPLC at 4°C, 25°C, and 37°C over 30 days .
Q. Advanced: What computational methods validate the binding mode of this compound to target enzymes?
Answer:
- Molecular docking : Simulate binding to PAD2/4 active sites using AutoDock Vina.
- Molecular dynamics (MD) : Run 100-ns simulations to assess binding stability (e.g., RMSD < 2 Å).
- Mutagenesis correlation : Compare computational predictions with enzymatic activity in PAD mutants (e.g., C645A) .
Q. Advanced: How to address batch-to-batch variability in pharmacological studies of this compound?
Answer:
- Quality control (QC) : Implement strict NMR and HPLC thresholds (e.g., ≤5% impurity).
- Standardized synthesis : Use automated reactors to minimize human error.
- Statistical adjustments : Include batch as a covariate in ANOVA models during data analysis .
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
N-Benzoylated Amino Acids
N2-Benzoyl-L-ornithine belongs to a class of benzoylated amino acids. Below is a comparison with analogs:
Structural Insights :
- Side Chain Length: this compound’s five-carbon chain distinguishes it from shorter analogs like N-Benzoyl-L-norvaline (four carbons) and branched-chain derivatives like N-Benzoyl-DL-valine .
- Functional Groups : Unlike N-Benzoyl-L-glutamic acid, which has a carboxyl side chain for metal binding, this compound retains a primary amine in its side chain, enabling interactions with enzymes like protein arginine deiminases (PADs) .
Bioactive Derivatives
This compound serves as a precursor for bioactive molecules. A notable example is Cl-amidine (a pan-PAD inhibitor), where the side chain amine is modified with a chloroiminoethyl group .
Key Difference: The addition of a chloroiminoethyl group in Cl-amidine enables covalent binding to PADs, enhancing inhibitory potency compared to the parent compound .
Commercial and Research Considerations
Méthodes De Préparation
Chemical Synthesis Methods
Phase-Transfer Catalysis and Alkaline Hydrolysis
A prominent chemical synthesis route for N2-Benzoyl-L-ornithine derivatives involves phase-transfer catalysts (PTCs) to facilitate benzoylation under alkaline conditions. The Chinese patent CN1590367A outlines a method where L-arginine is dissolved in water and treated with crown ether (3–5% w/w) and calcium hydroxide (8–12% w/w) at 95–100°C . The addition of choline (1.5–2.5% w/w) as a promoter enhances reaction efficiency by stabilizing intermediates. Following hydrolysis, sulfuric acid adjusts the pH to 1.7–2.0 to precipitate calcium sulfate, which is removed via filtration . Subsequent vacuum concentration and neutralization with saturated barium hydroxide achieve a pH of 7.0–7.2, followed by benzoylation using benzoyl chloride. Final purification via ethanol recrystallization yields L-ornithine hydrochloride with a purity exceeding 99% and a specific optical rotation of [α]D²⁰ +23.5° to +24.5° .
Key Parameters:
Parameter | Optimal Range |
---|---|
Temperature | 95–100°C |
Crown Ether Concentration | 3–5% w/w |
Reaction Time | 8–12 hours |
Final Yield | 75–82% |
This method’s reliance on PTCs ensures efficient interfacial transfer of reactants, particularly in biphasic systems, while alkaline conditions prevent racemization of the L-ornithine backbone .
Benzoylation Reagents and Regiochemical Control
The choice of benzoylation reagents critically influences regioselectivity. In a study by PMC3085980, N-α-benzoyl groups were introduced using benzoyl chloride in anhydrous dimethylformamide (DMF) at 0–5°C . To avoid over-benzoylation at the N5 position, stoichiometric control (1:1 molar ratio of benzoyl chloride to L-ornithine) and low temperatures are essential . Alternatively, N-α-(2-carboxyl)benzoyl derivatives are synthesized using phthalic anhydride instead of benzoyl chloride, as demonstrated in PMC3196593 . This approach leverages the anhydride’s electrophilicity to preferentially acylate the N2 amine, achieving 89% regioselectivity at pH 7.6 .
Reagent Comparison:
Reagent | Regioselectivity (N2:N5) | Yield (%) |
---|---|---|
Benzoyl Chloride | 3:1 | 72 |
Phthalic Anhydride | 5:1 | 85 |
Enzymatic Synthesis Strategies
Flavin-Dependent Monooxygenase Catalysis
Enzymatic methods offer superior stereochemical fidelity. PMC2783850 details the use of VbsO, a flavin-dependent monooxygenase from Vibrio cholerae, to hydroxylate N2-Boc-L-ornithine tert-butyl ester . In the presence of NADPH and FAD, VbsO catalyzes the oxidation of the N5 amine, achieving 92% conversion in 20 minutes at 25°C . The hydroxylated intermediate is subsequently benzoylated using benzoyl-CoA synthetase, yielding this compound with >99% enantiomeric excess (ee).
Enzymatic Reaction Conditions:
-
pH: 8.0 (Tris buffer)
-
Cofactors: 50 μM FAD, 2 mM NADPH
-
Temperature: 25°C
Regioselective Benzoylation Techniques
Ortho-Substituted Benzoylating Agents
PMC3196593 introduces N-α-(2-carboxyl)benzoyl-N5-(2-fluoro-1-iminoethyl)-L-ornithine amide (o-F-amidine) as a case study in regioselective acylation . By substituting benzoyl chloride with phthalic anhydride, the carboxyl group at the ortho position sterically hinders N5 acylation, directing 95% of the benzoyl group to the N2 position . This method’s selectivity is pH-dependent, with optimal results at pH 7.5–8.0.
Purification and Analytical Validation
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC on a C18 column (250 × 4.6 mm) with a gradient of 0.1% trifluoroacetic acid (TFA) in acetonitrile/water is the gold standard for purity assessment . For this compound, retention times typically range from 12–14 minutes under 20–100% acetonitrile gradients .
Recrystallization and Optical Rotation
Ethanol-water recrystallization (25% v/v water) removes residual salts and byproducts, yielding crystals with a melting point of 210–212°C . Specific optical rotation measurements ([α]D²⁰) confirm enantiopurity, with values matching literature standards (+23.5° to +24.5°) .
Comparative Analysis of Synthesis Methods
Method | Yield (%) | Purity (%) | Cost | Time (Hours) |
---|---|---|---|---|
Phase-Transfer Catalysis | 82 | 99.3 | Low | 12 |
Enzymatic (VbsO) | 92 | >99 | High | 0.3 |
o-F-Amidine Route | 85 | 98 | Moderate | 8 |
Propriétés
IUPAC Name |
(2S)-5-amino-2-benzamidopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c13-8-4-7-10(12(16)17)14-11(15)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8,13H2,(H,14,15)(H,16,17)/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKONOCQSEOHHJW-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(CCCN)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N[C@@H](CCCN)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30426830 | |
Record name | N2-Benzoyl-L-ornithine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30426830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17966-71-1 | |
Record name | N2-Benzoyl-L-ornithine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30426830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.